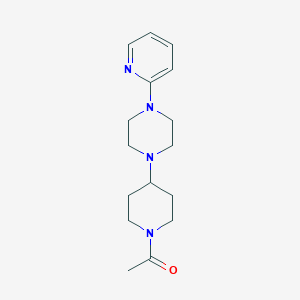![molecular formula C19H17NO3S2 B5145001 5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145001.png)
5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as "MTB," is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of MTB is not fully understood, but it has been proposed that it may work by inhibiting the activity of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been suggested that MTB may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTB has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, MTB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In cancer research, MTB has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTB in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, MTB has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in various research areas. However, one limitation of using MTB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Orientations Futures
There are several possible future directions for research involving MTB. One direction could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be conducted to elucidate the mechanism of action of MTB and its potential as a cancer therapeutic. Finally, research could be conducted to develop more efficient synthesis methods for MTB and its derivatives.
Méthodes De Synthèse
The synthesis of MTB involves the reaction of 2-(3-methylphenoxy)ethanol with thiourea and 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound. This synthesis method has been reported to have a moderate yield and is relatively easy to perform.
Applications De Recherche Scientifique
MTB has been found to have various applications in scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, MTB has been shown to have antitumor activity, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
(5Z)-5-[[3-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-13-4-2-6-15(10-13)22-8-9-23-16-7-3-5-14(11-16)12-17-18(21)20-19(24)25-17/h2-7,10-12H,8-9H2,1H3,(H,20,21,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUDXGJMHGBKEK-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)


![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)
![4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5145000.png)
![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5145007.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)